Cas no 2171369-26-7 (2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a chiral center at the α-carbon and a butan-2-yl amide group, enhancing its utility in constructing complex peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase peptide synthesis. This compound is particularly valuable for introducing modified amino acid residues into peptides, enabling precise control over molecular structure and function. Its high purity and stability make it suitable for research applications in medicinal chemistry and bioconjugation.
2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid structure
2171369-26-7 structure
Product name:2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
CAS No:2171369-26-7
MF:C25H30N2O5
MW:438.516107082367
CID:5861925
PubChem ID:165552501

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
    • EN300-1487528
    • 2171369-26-7
    • 2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
    • Inchi: 1S/C25H30N2O5/c1-4-16(3)27(14-23(28)29)24(30)22(5-2)26-25(31)32-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22H,4-5,14-15H2,1-3H3,(H,26,31)(H,28,29)/t16?,22-/m0/s1
    • InChI Key: OMGKRNHODIZXGR-XLDIYJRPSA-N
    • SMILES: O(C(N[C@@H](CC)C(N(CC(=O)O)C(C)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 4.4

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1487528-500mg
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171369-26-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1487528-1000mg
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171369-26-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1487528-250mg
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171369-26-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1487528-10000mg
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171369-26-7
10000mg
$14487.0 2023-09-28
Enamine
EN300-1487528-2500mg
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171369-26-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1487528-5000mg
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171369-26-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1487528-50mg
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171369-26-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1487528-100mg
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171369-26-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1487528-1.0g
2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171369-26-7
1g
$0.0 2023-06-06

Additional information on 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic Acid: A Comprehensive Overview

The compound 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid (CAS No. 2171369-26-7) is a complex organic molecule with significant potential in the fields of biochemistry and pharmacology. This compound, often referred to as FBAMAc (Fluorenylmethoxycarbonyl-butyl-amino-acetic acid), has garnered attention due to its unique structural properties and functional groups. The molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a butanamide moiety, and an acetic acid component, making it a versatile building block for various applications.

Recent studies have highlighted the importance of Fmoc-based protecting groups in peptide synthesis, where they play a critical role in controlling the reactivity of amino acids during solid-phase synthesis. The Fmoc group is particularly valued for its stability under basic conditions and its ability to be removed under acidic conditions, such as those involving trifluoroacetic acid (TFA). This property makes FBAMAc an ideal candidate for use in peptide synthesis, where precise control over the synthesis process is essential.

In addition to its role in peptide synthesis, FBAMAc has been explored for its potential in drug delivery systems. The molecule's structure allows for the incorporation of various functional groups, enabling the development of targeted drug delivery vehicles. Researchers have investigated the use of FBAMAc as a carrier for hydrophobic drugs, leveraging its ability to form stable complexes with such compounds. This application is particularly promising in the context of cancer therapy, where targeted drug delivery can significantly enhance treatment efficacy while minimizing side effects.

The stereochemistry of FBAMAc, specifically the (2S) configuration at the butanamide moiety, plays a crucial role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacokinetic profiles, and the (2S) configuration has been shown to enhance the compound's solubility and bioavailability. This makes FBAMAc a valuable tool in the development of chiral drugs, where stereochemistry is critical to achieving desired therapeutic effects.

Recent advancements in computational chemistry have enabled researchers to model the interactions of FBAMAc with various biological targets. Molecular docking studies have revealed that FBAMAc has potential binding affinities for several enzymes and receptors, suggesting its role in modulating cellular pathways. These findings underscore the importance of further experimental validation to explore the therapeutic potential of this compound.

In terms of synthesis, FBAMAc is typically prepared through a multi-step process involving nucleophilic substitution and amide bond formation. The use of highly efficient catalysts and optimized reaction conditions has significantly improved the yield and purity of this compound. Researchers continue to refine synthetic protocols to enhance scalability, making FBAMAc more accessible for large-scale applications.

The environmental impact of synthesizing and using FBAMAc has also come under scrutiny. Studies have shown that while the compound itself is not classified as hazardous or regulated under current guidelines, its production process may involve certain chemicals that require careful handling. Efforts are underway to develop greener synthetic methods that minimize waste and reduce environmental footprint.

In conclusion, 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid (CAS No. 2171369-26-7) represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, stereochemical properties, and functional groups make it a valuable tool in peptide synthesis, drug delivery systems, and chiral drug development. As research continues to uncover new insights into its biological activity and therapeutic potential, FBAMAc is poised to play an increasingly important role in advancing modern medicine.

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